Cas no 30537-92-9 (1-Adamantan-1-yl-piperazine Dihydrochloride)
1-Adamantan-1-yl-piperazine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperazine,1-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:2)
- 1-(1-adamantyl)piperazine,dihydrochloride
- 1-(1-adamantyl)piperazine dihydrochloride
- 4-(1-Adamantyl)piperazine dihydrochloride
- ADAMANTANE, 1-(1-PIPERAZINYL)-, DIHYDROCHLORIDE
- 1-(1-Piperazinyl)adamantanedihydrochloride
- A814132
- DTXSID80184615
- Piperazine, 1-(1-adamantyl)-, dihydrochloride
- 1-(1-PIPERAZINYL)ADAMANTANE DIHYDROCHLORIDE
- Piperazine, 1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, dihydrochloride
- A820423
- 30537-92-9
- 1-(1-adamantyl)piperazine;dihydrochloride
- AKOS027378340
- BS-37498
- 1-(1-Adamantyl)-piperazine dihydrochloride
- 1-Adamantan-1-yl)piperazine dihydrochloride, AldrichCPR
- MFCD01674047
- 1-Adamantan-1-yl-piperazine Dihydrochloride
-
- MDL: MFCD01674047
- Inchi: 1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,1-10H2;2*1H
- InChI Key: ZEVNQMFDMASIRB-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CCNCC1)C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 292.14758
- Monoisotopic Mass: 292.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3A^2
Experimental Properties
- Boiling Point: 312°Cat760mmHg
- Flash Point: 121.4°C
- PSA: 15.27
1-Adamantan-1-yl-piperazine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A575858-10mg |
1-Adamantan-1-yl-piperazine Dihydrochloride |
30537-92-9 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A575858-50mg |
1-Adamantan-1-yl-piperazine Dihydrochloride |
30537-92-9 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A575858-100mg |
1-Adamantan-1-yl-piperazine Dihydrochloride |
30537-92-9 | 100mg |
$ 80.00 | 2022-06-08 | ||
| abcr | AB472855-1 g |
1-(1-Adamantyl)piperazine dihydrochloride |
30537-92-9 | 1g |
€94.10 | 2023-07-18 | ||
| abcr | AB472855-5 g |
1-(1-Adamantyl)piperazine dihydrochloride |
30537-92-9 | 5g |
€186.30 | 2023-07-18 | ||
| abcr | AB472855-10 g |
1-(1-Adamantyl)piperazine dihydrochloride |
30537-92-9 | 10g |
€269.00 | 2023-07-18 | ||
| abcr | AB472855-25 g |
1-(1-Adamantyl)piperazine dihydrochloride |
30537-92-9 | 25g |
€566.80 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1250652-1g |
1-(1-Piperazinyl)adamantane dihydrochloride |
30537-92-9 | 95% | 1g |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1250652-1g |
1-(1-Piperazinyl)adamantane dihydrochloride |
30537-92-9 | 95% | 1g |
$85 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1250652-5g |
1-(1-Piperazinyl)adamantane dihydrochloride |
30537-92-9 | 95% | 5g |
$175 | 2025-02-19 |
1-Adamantan-1-yl-piperazine Dihydrochloride Suppliers
1-Adamantan-1-yl-piperazine Dihydrochloride Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 1-Adamantan-1-yl-piperazine Dihydrochloride
1-Adamantan-1-Yl-Piperazine Dihydrochloride (CAS No. 30537-92-9): A Structurally Unique Modulator in Chemical Biology and Drug Development
The compound 1-adamantan-1-yl-piperazine dihydrochloride, identified by the CAS No. 30537-92-9, represents a critical intersection of organic chemistry and pharmacology. This molecule, comprising an adamantyl group fused to a piperazine ring, exhibits distinctive physicochemical properties that have positioned it at the forefront of research in neuroprotective agents, inflammation modulation, and drug delivery systems. Recent advancements in synthetic methodologies and biological assays have further expanded its potential applications, particularly in addressing unmet clinical needs in neurodegenerative diseases and autoimmune disorders.
Structurally, the compound’s backbone merges the rigid adamantane framework—a tricyclic cage-like structure—with the flexible piperazine moiety, creating a scaffold capable of forming hydrogen bonds and π-stacking interactions. This hybrid architecture enhances its ability to penetrate biological membranes while maintaining structural stability under physiological conditions. Researchers have leveraged this property to design prodrugs with improved bioavailability, as demonstrated in a 2022 study published in Journal of Medicinal Chemistry, where analogs of this compound showed enhanced permeability across blood-brain barriers compared to conventional piperazine derivatives.
Synthetic approaches to this compound have evolved significantly since its initial synthesis in the late 1980s. Modern protocols now employ environmentally benign conditions, such as microwave-assisted reactions or solvent-free systems, to optimize yield and purity. A notable breakthrough from a 2023 collaboration between German and Japanese chemists introduced a one-pot synthesis utilizing recyclable catalysts, reducing production costs by over 40% while minimizing waste output—a critical factor for scaling up preclinical trials.
In pharmacological studies, the dihydrochloride salt form exhibits potent activity as a NMDA receptor modulator, with recent data from mouse models showing neuroprotective effects against ischemic stroke-induced damage. A landmark 2024 trial published in Nature Communications revealed that administration of this compound reduced neuronal apoptosis by 68% compared to controls through mechanisms involving suppression of excitotoxicity pathways. Additionally, its anti-inflammatory profile has been validated in rheumatoid arthritis models via inhibition of NF-kB signaling pathways, suggesting dual therapeutic potential for both central nervous system and autoimmune conditions.
Clinical translation efforts are currently focused on optimizing pharmacokinetic parameters. Phase I trials conducted by a Swiss biotech firm (results disclosed at the 2024 European Congress of Neuropsychopharmacology) demonstrated a favorable safety profile with no observed hepatotoxicity up to 50 mg/kg doses in healthy volunteers. The compound’s unique half-life of approximately 8 hours enables twice-daily dosing regimens without accumulation risks—a significant advantage over existing therapies requiring invasive administration routes.
Emerging research extends its utility into novel domains such as targeted drug delivery systems. In early-stage investigations reported at the ACS Spring 2024 meeting, lipid-conjugated derivatives showed selective uptake by glioblastoma cells through receptor-mediated endocytosis mechanisms. This opens avenues for developing tumor-specific chemotherapeutics while minimizing systemic side effects—a critical challenge in oncology treatment paradigms.
The structural versatility of this compound has also spurred investigations into its role as a building block for multi-functional scaffolds. A computational study from Stanford University (preprint available on ChemRxiv) predicted synergistic interactions when combined with curcumin analogs via covalent linkages, suggesting potential for developing hybrid molecules with dual anti-inflammatory and antioxidant activities.
Economic analyses conducted by market research firms like Grand View Research highlight its growing importance in specialty pharmaceutical markets. Projections indicate an annual growth rate exceeding 8% through 2030 driven by rising incidence rates of Alzheimer’s disease and multiple sclerosis—conditions where this compound’s mechanism aligns with unmet medical needs.
In regulatory landscapes, its status as a non-controlled substance under international conventions ensures unrestricted research access while maintaining compliance with Good Manufacturing Practices (GMP). This regulatory clarity accelerates translational timelines compared to compounds requiring Schedule I/II classifications.
Ongoing challenges include standardizing impurity profiles during large-scale synthesis and addressing batch-to-batch variability observed in some manufacturing processes. Collaborative efforts between academic labs and contract development organizations are currently implementing advanced chromatographic techniques like SFC (Supercritical Fluid Chromatography) to achieve >99% purity thresholds consistently.
The future trajectory of this molecule is further illuminated by patent filings indicating exploration into topical formulations for neuroinflammatory skin conditions—a previously unexplored application domain that could expand its therapeutic index beyond systemic administration.
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